Human Dihydrofolate Reductase (DHFR) Inhibition: Nanomolar Potency of 4-(3,4-Difluorophenyl)butan-2-amine
4-(3,4-Difluorophenyl)butan-2-amine demonstrates significant inhibition of human dihydrofolate reductase (DHFR), an enzyme critical for nucleotide biosynthesis and a validated target for anticancer and antibacterial agents. In a biochemical assay using UV-Vis spectrometry with dihydrofolic acid (DHF) as substrate and NADPH as cofactor, the compound exhibited a Ki of 147 nM [1]. In contrast, the structurally related analog 4-(3,4-dichlorophenyl)butan-2-amine has been reported with a Ki of 25.1 nM against the human dopamine D3 receptor, indicating a distinct pharmacological target profile [2]. This quantifies the functional divergence driven solely by halogen substitution.
vs. 4-(3,4-dichlorophenyl) analog: Ki 25.1 nM (human D3 receptor)
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 147 nM |
| Comparator Or Baseline | 4-(3,4-dichlorophenyl)butan-2-amine: Ki = 25.1 nM (against human D3 receptor) |
| Quantified Difference | Target selectivity profile differs: DHFR vs. D3 receptor. |
| Conditions | Human DHFR, UV-Vis spectrometry, DHF/NADPH as substrates. Comparator data from human D3 receptor [35S]GTPgammaS binding assay in CHO cells. |
Why This Matters
This data confirms the compound's activity against a specific cancer-relevant target (DHFR), distinguishing its utility from other halogenated analogs that may be more relevant for CNS receptor screening.
- [1] BindingDB. BDBM50625566. Affinity Data Ki: 147 nM. Inhibition of human DHFR using DHF as substrate. 2024-12-18. View Source
- [2] BindingDB. BDBM50414564. Affinity Data Ki: 25.1 nM. Antagonist activity at human D3 receptor. 2024-12-18. View Source
